Tetrakis(4-methylphenyl)stibanium chloride
Description
Tetrakis(4-methylphenyl)stibanium chloride is an organometallic compound with the chemical formula C28H28ClSb It is a stibonium salt where the central antimony atom is bonded to four 4-methylphenyl groups and one chloride ion
Properties
CAS No. |
61705-00-8 |
|---|---|
Molecular Formula |
C28H28ClSb |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
tetrakis(4-methylphenyl)stibanium;chloride |
InChI |
InChI=1S/4C7H7.ClH.Sb/c4*1-7-5-3-2-4-6-7;;/h4*3-6H,1H3;1H;/q;;;;;+1/p-1 |
InChI Key |
FZNZEFZLUICUNU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Sb+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-methylphenyl)stibanium chloride typically involves the reaction of antimony trichloride with 4-methylphenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:
SbCl3+4C6H4CH3MgBr→Sb(C6H4CH3)4Cl+3MgBrCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-methylphenyl)stibanium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The antimony center can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can form complexes with other ligands.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium cyanide can be used to replace the chloride ion.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the antimony center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the antimony center.
Major Products
Substitution: Products depend on the nucleophile used, e.g., Tetrakis(4-methylphenyl)stibanium methoxide.
Oxidation: Oxidized forms of the compound, potentially with higher oxidation states of antimony.
Reduction: Reduced forms of the compound, potentially with lower oxidation states of antimony.
Scientific Research Applications
Chemistry
Tetrakis(4-methylphenyl)stibanium chloride is used in the study of organometallic chemistry and coordination compounds. Its unique structure allows for the exploration of bonding and reactivity patterns in stibonium salts.
Biology and Medicine
Industry
In industry, this compound could be used as a catalyst or a precursor for the synthesis of other organometallic compounds. Its reactivity and ability to form complexes make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which Tetrakis(4-methylphenyl)stibanium chloride exerts its effects depends on the specific reaction or application. Generally, the antimony center acts as a Lewis acid, accepting electron pairs from nucleophiles or ligands. This interaction can facilitate various chemical transformations, including catalysis and complex formation.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-methylphenyl)phosphonium chloride
- Tetrakis(4-methylphenyl)arsenium chloride
- Tetrakis(4-methylphenyl)bismuthonium chloride
Uniqueness
Tetrakis(4-methylphenyl)stibanium chloride is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, arsenic, and bismuth analogs. The differences in atomic size, electronegativity, and oxidation states among these elements result in varying reactivity and stability of the compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
